molecular formula C6H12NO5P B1668499 2-Amino-4-methyl-5-phosphono-3-pentenoic acid CAS No. 127910-31-0

2-Amino-4-methyl-5-phosphono-3-pentenoic acid

Cat. No. B1668499
M. Wt: 209.14 g/mol
InChI Key: BDYHNCZIGYIOGJ-DUXPYHPUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Amino-4-methyl-5-phosphono-3-pentenoic acid, also known as 4-methyl-appa, belongs to the class of organic compounds known as alpha amino acids . These are amino acids in which the amino group is attached to the carbon atom immediately adjacent to the carboxylate group (alpha carbon) .


Synthesis Analysis

The synthesis of 2-Amino-4-methyl-5-phosphono-3-pentenoic acid involves unsaturated amino acids of a specific formula . In this formula, R1 represents hydroxy or etherified hydroxy, R2 represents hydrogen, alkyl, hydroxy or etherified hydroxy, R3 represents hydrogen, alkyl, haloalkyl, hydroxyalkyl, lower alkoxyalkyl, arylalkyl, lower alkenyl, halogen or aryl, R4 represents hydrogen, alkyl or aryl, R5 represents hydrogen or alkyl, R6 represents carboxy or esterified or amidated carboxy, R7 represents amino or amino substituted by alkyl or acyl, A represents unsubstituted or alkyl-substituted α,ω-alkylene having from 1 to 3 carbon atoms or represents a bond, and B represents methylene or a bond .


Molecular Structure Analysis

The molecular formula of 2-Amino-4-methyl-5-phosphono-3-pentenoic acid is C6H12NO5P . It has an average mass of 209.137 Da and a monoisotopic mass of 209.045303 Da .


Physical And Chemical Properties Analysis

The boiling point of 2-Amino-4-methyl-5-phosphono-3-pentenoic acid is 523.1°C at 760mmHg . Its flash point is 270.2°C . The density is 1.506g/cm3 , and the refractive index is 1.557 .

Scientific Research Applications

NMDA Receptor Ligand Research

2-Amino-4-methyl-5-phosphono-3-pentenoic acid is used in research involving the N-methyl-D-aspartate (NMDA) receptor. It has been utilized as a radioligand, demonstrating high affinity for the NMDA receptor in rat brain studies. Its binding properties help in understanding NMDA receptor functions and interactions with various ligands (Sills, Fagg, Pozza, et al., 1991).

Neuroprotection Studies

This compound has shown potential in cerebroprotective studies, particularly in models of focal cerebral ischemia. Research indicates its efficacy in reducing cortical infarction volume, suggesting its potential clinical utility for ameliorating focal cerebral ischemic damage (Sauer, Allegrini, Cosenti, et al., 1993).

Synthesis and Chemical Studies

It has been the subject of various chemical synthesis studies, highlighting methods for its production. These studies contribute to the broader understanding of phosphono-amino-carboxylate synthesis and applications (Fukuari, Ichimoto, Kirihata, 1996).

Anticonvulsant Potency Research

Research comparing this compound with other phosphonic α-amino carboxylic acids in terms of anticonvulsant potency has been conducted. These studies provide insights into the effectiveness of various compounds in inhibiting seizures and excitatory neurotransmission (Meldrum, Croucher, Czuczwar, et al., 1983).

Receptor Adaptation Studies

The compound has been used to study adaptive changes in the NMDA receptor complex in the rat hippocampus following chronic treatment. These studies are vital in understanding the long-term effects of NMDA receptor antagonists and their potential therapeutic applications (Mennini, Miari, Presti, et al., 1994).

Safety And Hazards

The safety data and hazard codes for 2-Amino-4-methyl-5-phosphono-3-pentenoic acid are not explicitly mentioned in the search results .

properties

IUPAC Name

(E)-2-amino-4-methyl-5-phosphonopent-3-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12NO5P/c1-4(3-13(10,11)12)2-5(7)6(8)9/h2,5H,3,7H2,1H3,(H,8,9)(H2,10,11,12)/b4-2+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDYHNCZIGYIOGJ-DUXPYHPUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CC(C(=O)O)N)CP(=O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=C\C(C(=O)O)N)/CP(=O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12NO5P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40873634
Record name CGP 37849
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-2-amino-4-methyl-5-phosphonopent-3-enoic acid

CAS RN

127910-31-0, 137424-81-8
Record name CGP-37849
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Record name 2-Amino-4-methyl-5-phosphono-3-pentenoic acid
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name CGP 37849
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40873634
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DL-2-Amino-4-methyl-5-phosphono-3-pentenoic acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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